Butadiene, styrene, methacrylic acid latex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

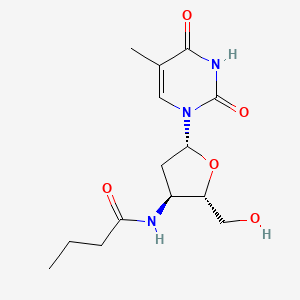

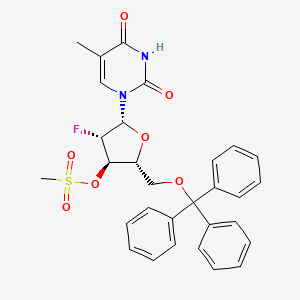

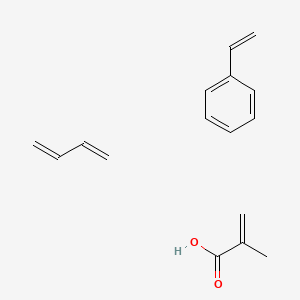

Butadiene, styrene, methacrylic acid latex is a synthetic polymer latex composed of butadiene, styrene, and methacrylic acid. This compound is widely used in various industrial applications due to its unique properties, such as high tensile strength, elasticity, and resistance to oils and chemicals . The combination of these monomers results in a versatile material that can be tailored for specific applications by adjusting the ratios of the components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butadiene, styrene, methacrylic acid latex typically involves emulsion polymerization. In this process, the monomers (butadiene, styrene, and methacrylic acid) are dispersed in water with the help of surfactants to form an emulsion . The polymerization is initiated by free radicals generated from initiators such as potassium persulfate or ammonium persulfate. The reaction is carried out at temperatures ranging from 50°C to 70°C, and the pH is maintained between 2 and 4 to ensure the stability of the latex .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors equipped with efficient mixing and temperature control systems . The monomers are continuously fed into the reactor, and the polymerization is carefully monitored to maintain the desired properties of the latex. After polymerization, the latex is filtered to remove any unreacted monomers and impurities, and then concentrated to achieve the required solid content .

Chemical Reactions Analysis

Types of Reactions

Butadiene, styrene, methacrylic acid latex undergoes various chemical reactions, including:

Oxidation: The double bonds in butadiene can be oxidized to form epoxides or hydroxyl groups.

Reduction: The carbonyl groups in methacrylic acid can be reduced to hydroxyl groups.

Substitution: The hydrogen atoms in the polymer backbone can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine under UV light or heat.

Major Products Formed

Oxidation: Epoxides, hydroxylated polymers.

Reduction: Hydroxylated polymers.

Substitution: Halogenated polymers, alkylated polymers.

Scientific Research Applications

Butadiene, styrene, methacrylic acid latex has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which butadiene, styrene, methacrylic acid latex exerts its effects is primarily through the formation of a stable polymer network. The butadiene units provide elasticity, the styrene units contribute to rigidity and strength, and the methacrylic acid units introduce carboxyl groups that enhance adhesion and compatibility with other materials . The polymerization process results in a material with a balanced combination of flexibility, strength, and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Styrene-butadiene rubber (SBR): A copolymer of styrene and butadiene, commonly used in the production of tires and other rubber products.

Acrylonitrile-butadiene-styrene (ABS): A terpolymer of acrylonitrile, butadiene, and styrene, known for its toughness and impact resistance.

Carboxylated nitrile rubber (XNBR): A terpolymer of acrylonitrile, butadiene, and methacrylic acid, used in the production of disposable gloves and other medical products.

Uniqueness

Butadiene, styrene, methacrylic acid latex is unique due to the presence of methacrylic acid, which introduces carboxyl groups into the polymer structure. These carboxyl groups enhance the adhesion properties and compatibility with other materials, making it suitable for a wide range of applications . Additionally, the combination of butadiene and styrene provides a balance of elasticity and strength that is not found in other similar compounds .

Properties

CAS No. |

9010-93-9 |

|---|---|

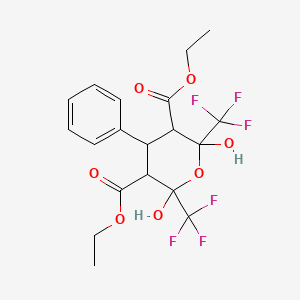

Molecular Formula |

C16H20O2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

buta-1,3-diene;2-methylprop-2-enoic acid;styrene |

InChI |

InChI=1S/C8H8.C4H6O2.C4H6/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-3-4-2/h2-7H,1H2;1H2,2H3,(H,5,6);3-4H,1-2H2 |

InChI Key |

LKAVYBZHOYOUSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.C=CC=C.C=CC1=CC=CC=C1 |

Related CAS |

9010-93-9 112572-61-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.